![molecular formula C21H18INO B2871399 1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone CAS No. 477320-51-7](/img/structure/B2871399.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Without specific experimental data, it’s challenging to provide an analysis of these properties for this compound.Scientific Research Applications
- Application : The synthesized compound may serve as a building block for novel drugs. Researchers investigate its potential as an antiandrogenic, immunosuppressant, antifungal, antibacterial, anti-inflammatory, anti-proliferative, and antitumor agent. Examples include adapalene (used for treating acne vulgaris) and sonidegib (for basal cell carcinoma) .
- Application : The compound contributes to the development of fluorescent layers in OLEDs, enhancing their performance and efficiency .
- Application : The compound could serve as a building block for 2D or 3D COFs, potentially leading to materials with hierarchical porosity and unique properties .
- Application : Investigating the detailed mechanisms of reactions (such as Wurtz–Fittig, Ullmann, Stille, Suzuki–Miyaura, etc.) involving biphenyl scaffolds can provide insights into synthetic methodologies .
- Application : Understanding atropisomerism can guide the design of chiral catalysts and drug molecules .
- Application : Researchers explore the synthesis of these natural products using biphenyl derivatives as key intermediates. For instance, fenbufen (with biphenyl nucleus) exhibits antipyretic properties .
Medicinal Chemistry and Drug Development
Organic Light-Emitting Diodes (OLEDs)
Covalent Organic Frameworks (COFs)
Biaryl Synthesis and Mechanistic Pathways
Axial Chirality and Atropisomerism
Natural Product Synthesis
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information or research on this compound, it’s difficult to determine its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on clinical trials. Alternatively, if it has potential as a material for industrial applications, future research could focus on optimizing its synthesis and studying its properties under various conditions .
properties
IUPAC Name |
3-(4-iodoanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18INO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAUKVIJCAHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone | |
CAS RN |
477320-51-7 |
Source
|
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-IODOANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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